molecular formula C10H8BrNO3S2 B284917 N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide

N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide

Cat. No. B284917
M. Wt: 334.2 g/mol
InChI Key: QTQBUEYNRHGFAF-UHFFFAOYSA-N
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Description

N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide involves its ability to inhibit specific enzymes. For example, it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide can reduce inflammation and pain.
Biochemical and Physiological Effects
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide has been found to exhibit interesting biochemical and physiological effects. For example, it has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have antibacterial activity against certain bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide in lab experiments is its ability to inhibit specific enzymes, which can be useful in studying the role of these enzymes in various diseases. Additionally, its fluorescence properties make it useful as a fluorescent probe in biological imaging studies. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

There are many potential future directions for research involving N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide. One direction is to explore its potential as a drug candidate for various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and other biomolecules. Additionally, its potential as a fluorescent probe in biological imaging studies can be further explored.

Synthesis Methods

N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide can be synthesized using different methods. One of the most common methods involves the reaction of 3-bromo-4-hydroxybenzenesulfonamide with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide as a white solid with a high yield.

Scientific Research Applications

N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide has been found to exhibit interesting properties that make it useful in scientific research. This compound has been used in the development of new drugs as a potential inhibitor of enzymes that are involved in various diseases such as cancer, inflammation, and infectious diseases. It has also been used as a fluorescent probe in biological imaging studies due to its fluorescence properties.

properties

Molecular Formula

C10H8BrNO3S2

Molecular Weight

334.2 g/mol

IUPAC Name

N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H8BrNO3S2/c11-8-6-7(3-4-9(8)13)12-17(14,15)10-2-1-5-16-10/h1-6,12-13H

InChI Key

QTQBUEYNRHGFAF-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br

Origin of Product

United States

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